molecular formula C18H16ClN3O2 B14924411 1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14924411
M. Wt: 341.8 g/mol
InChI Key: FLJLLICSYWVMMO-UHFFFAOYSA-N
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Description

1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenoxy group, and a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with 2-methylphenylhydrazine to form the corresponding hydrazone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or interact with nuclear receptors to modulate gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide
  • 1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide
  • 1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the chlorophenoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-13-4-2-3-5-16(13)20-18(23)17-10-11-22(21-17)12-24-15-8-6-14(19)7-9-15/h2-11H,12H2,1H3,(H,20,23)

InChI Key

FLJLLICSYWVMMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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